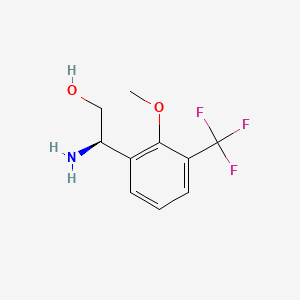
(R)-2-Amino-2-(2-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(2-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable aromatic precursor, such as 2-methoxy-3-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using reagents like sodium cyanoborohydride.
Chiral Resolution: The racemic mixture is resolved using chiral acids or chromatography to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized catalytic processes and continuous flow techniques to enhance yield and purity. The use of chiral catalysts and automated systems ensures consistent production of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, ether, reflux.
Substitution: Sodium hydride, DMF, elevated temperature.
Major Products Formed
Oxidation: 2-(2-methoxy-3-(trifluoromethyl)phenyl)acetone.
Reduction: ®-2-Amino-2-(2-methoxy-3-(trifluoromethyl)phenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Chiral Ligands: Used in the preparation of chiral ligands for asymmetric catalysis.
Building Block: Serves as a building block for the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical assays.
Protein Interaction Studies: Used in studies to understand protein-ligand interactions.
Medicine
Pharmaceutical Intermediate: Acts as an intermediate in the synthesis of pharmaceutical compounds.
Drug Development: Explored for its potential therapeutic properties in drug development.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Agrochemicals: Employed in the synthesis of agrochemical products.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active site residues of enzymes, while the trifluoromethyl group enhances binding affinity through hydrophobic interactions. The compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(2-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol: The enantiomer of the compound with different biological activity.
2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-Amino-2-(3-trifluoromethylphenyl)ethan-1-ol: Positional isomer with varied reactivity.
Uniqueness
The presence of the trifluoromethyl group in ®-2-Amino-2-(2-methoxy-3-(trifluoromethyl)phenyl)ethan-1-ol imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H12F3NO2 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
(2R)-2-amino-2-[2-methoxy-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-9-6(8(14)5-15)3-2-4-7(9)10(11,12)13/h2-4,8,15H,5,14H2,1H3/t8-/m0/s1 |
InChI Key |
LWEBWRFWIXNOIM-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=CC=C1C(F)(F)F)[C@H](CO)N |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


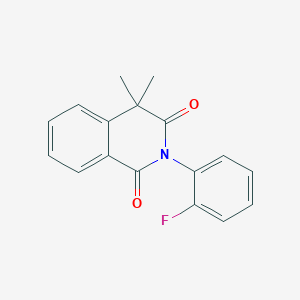

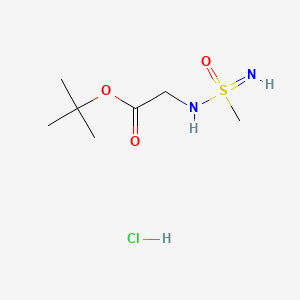
![5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13577060.png)
![tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate](/img/structure/B13577064.png)

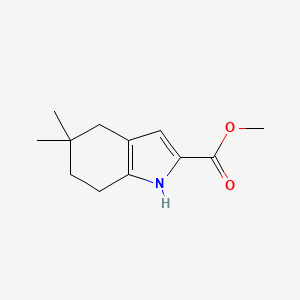
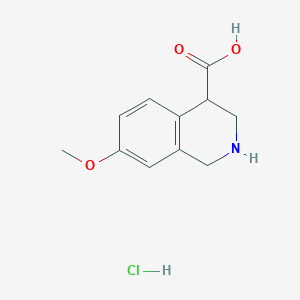
![2-[(3-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13577080.png)
![N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13577082.png)

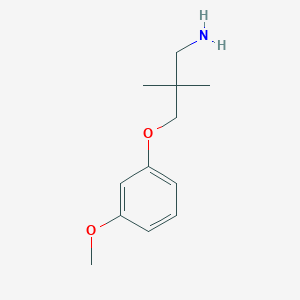

![2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13577098.png)
